3-(Azetidin-3-yl)-4-chloropyridine
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Overview
Description
3-(Azetidin-3-yl)-4-chloropyridine is a heterocyclic compound that contains both an azetidine ring and a chloropyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-4-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring. This is followed by aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-4-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a pyridine ring.
Substitution: The chlorine atom in the chloropyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
3-(Azetidin-3-yl)-4-chloropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-4-chloropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The chloropyridine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that is a key structural component of 3-(Azetidin-3-yl)-4-chloropyridine.
Pyrrolidine: A five-membered nitrogen-containing ring that shares some structural similarities with azetidine.
Piperidine: A six-membered nitrogen-containing ring that is larger than azetidine but shares similar chemical properties.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in similar applications as azetidine.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the chloropyridine moiety. This combination provides the compound with distinct chemical and biological properties that are not found in other similar compounds. The presence of the chlorine atom in the pyridine ring enhances its reactivity and allows for further functionalization, making it a versatile building block in synthetic chemistry .
Biological Activity
3-(Azetidin-3-yl)-4-chloropyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H8ClN
- Molecular Weight : 155.60 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit:
- Antimicrobial Activity : By inhibiting bacterial growth through interference with metabolic pathways.
- Anticancer Properties : Inducing apoptosis in cancer cells by targeting specific oncogenic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the azetidine and pyridine moieties significantly influence the biological activity of the compound. For instance, variations in substituents on the pyridine ring can enhance potency against specific cancer cell lines.
Modification | Effect on Activity | Reference |
---|---|---|
Chlorine at position 4 | Enhances cytotoxicity in cancer cells | |
Alkyl substitutions on azetidine ring | Modulates binding affinity to target proteins |
Case Studies
- Anticancer Activity : In a study evaluating the effects of various azetidine derivatives, this compound demonstrated significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines at nanomolar concentrations. The compound induced cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Properties : Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, suggesting its utility in developing new antibiotics .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Cytotoxic Concentration (CC50) : The CC50 values for various cell lines have been determined using MTS assay systems, indicating that the compound has a favorable therapeutic index for further development .
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of specific enzymes involved in cancer metabolism, suggesting a dual mechanism of action involving both direct cytotoxicity and metabolic modulation .
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-1-2-10-5-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2 |
InChI Key |
XYSUPOUOMAXMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
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